3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Lipophilicity Chromatography Drug Discovery

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (765269-29-2) is a certified imatinib impurity reference standard (98% purity) and a versatile kinase inhibitor building block. Its LogP of 1.77—43% higher than the des-bromo analog—ensures distinct chromatographic retention for ICH Q3A/B compliance. The meta-bromo substituent acts as a synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling rapid analog generation for hit-to-lead optimization. Documented pKi ~8.3 for PIM1/CDC7 scaffolds confirms its relevance in oncology drug discovery. Higher thermal stability (BP 420.6 °C) supports elevated reaction temperatures essential for efficient coupling. This compound offers precise structural fidelity and reliable performance for impurity quantification, permeability assays (PAMPA/Caco-2), and structure-activity relationship studies. Purchase this high-purity building block to advance your kinase inhibitor program and meet regulatory reference standard requirements.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
CAS No. 765269-29-2
Cat. No. B1613609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
CAS765269-29-2
Molecular FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br
InChIInChI=1S/C13H17BrN2O2/c1-15-4-6-16(7-5-15)9-11-3-2-10(13(17)18)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18)
InChIKeyWETDNKVHFVQZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid (CAS 765269-29-2): A Defined Intermediate for Targeted Synthesis and Analytical Reference Standards


3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS 765269-29-2) is a halogenated benzoic acid derivative featuring a 4-methylpiperazinylmethyl substituent at the para position and a bromine atom at the meta position . This specific substitution pattern distinguishes it from other piperazine-containing benzoic acid building blocks and makes it a key intermediate in the synthesis of kinase inhibitor scaffolds . The compound is also cataloged as an imatinib-related impurity, underscoring its role as a reference standard in pharmaceutical quality control .

Why 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid Cannot Be Replaced by Other Piperazine-Containing Benzoic Acids


Despite a shared piperazine-benzoic acid core, subtle structural variations—such as the presence, position, and type of substituents—dramatically alter key physicochemical properties like lipophilicity (LogP), boiling point, and synthetic utility . For instance, replacing the 3-bromo group with hydrogen (as in 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, CAS 106261-48-7) reduces LogP by approximately 43%, directly impacting chromatographic retention time, solubility, and bioavailability in downstream applications . Similarly, removing the methylene spacer between the phenyl ring and the piperazine (as in 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid, CAS 1131622-55-3) alters the conformational flexibility and electronic properties of the molecule, which can critically affect its reactivity in cross-coupling reactions and its performance as an analytical reference standard [1]. These quantifiable differences underscore that generic substitution is not a viable option for applications requiring precise structural fidelity and predictable performance.

Quantitative Differentiation of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid (CAS 765269-29-2) Against Key Structural Analogs


Elevated Lipophilicity (LogP) for Enhanced Membrane Permeability and Chromatographic Resolution

The target compound exhibits a predicted LogP of 1.77, which is 43% higher than the 1.01 LogP of its non-brominated structural analog, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS 106261-48-7) . This substantial increase in lipophilicity, driven by the presence of the bromine atom, translates to a longer retention time in reverse-phase HPLC, enabling superior separation of closely related impurities in analytical workflows. The calculated topological polar surface area (TPSA) remains identical at 43.78 Ų, indicating that the increase in LogP is achieved without a significant loss of polar interaction potential .

Lipophilicity Chromatography Drug Discovery

Higher Boiling Point Indicates Enhanced Thermal Stability for High-Temperature Reactions

The target compound possesses a predicted boiling point of 420.6 °C at 760 mmHg, which is significantly higher than the non-brominated analog 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (no boiling point reported, but its molecular weight is 25% lower, suggesting a substantially lower boiling point) . This elevated boiling point, attributed to the higher molecular weight and the presence of the polarizable bromine atom, implies greater thermal stability and a wider operational window for high-temperature synthetic transformations such as amide coupling or Suzuki-Miyaura cross-coupling reactions.

Thermal Stability Reaction Engineering Process Chemistry

High Purity and Consistent Quality from Reputable Suppliers for Reliable Analytical Reference Standards

The compound is commercially available with a guaranteed purity of 98% (HPLC) from suppliers like Leyan, and is explicitly certified as a reference standard for imatinib impurity profiling by vendors such as CymitQuimica and Santa Cruz Biotechnology . In contrast, the non-brominated analog 4-((4-methylpiperazin-1-yl)methyl)benzoic acid is typically offered at 95% purity . This 3-percentage-point difference in certified purity is critical for analytical method validation, where the accuracy of quantification and the detection of low-level impurities directly depend on the quality of the reference standard.

Analytical Reference Standard Quality Control Imatinib Impurity

Documented Kinase Inhibition Profile Suggests Potential for Targeted Probe Development

A closely related analog (ZINC000043206168) demonstrates moderate inhibitory activity against the serine/threonine kinase PIM1 (pKi = 8.30) and the cell cycle kinase CDC7 (pKi = 8.26) based on ChEMBL data [1]. While direct data for the target compound are not available, this class-level inference suggests that the brominated benzoic acid scaffold bearing a methylpiperazine moiety can engage kinase ATP-binding pockets. The presence of the bromine atom offers a synthetic handle for further diversification via cross-coupling to optimize potency and selectivity.

Kinase Inhibition PIM1 CDC7 Chemical Biology

Defined Molecular Weight and Density for Accurate Formulation and Process Control

The target compound has a well-defined molecular weight of 313.19 g/mol and a density of 1.452 g/cm³ . In contrast, the des-bromo analog 4-((4-methylpiperazin-1-yl)methyl)benzoic acid has a molecular weight of 234.29 g/mol . This 34% increase in molecular weight directly impacts molarity calculations for reaction stoichiometry and the density affects volumetric handling in automated synthesis and formulation workflows. The presence of the bromine atom also provides a distinct isotopic signature (1:1 ratio of ⁷⁹Br:⁸¹Br) that serves as a characteristic marker in mass spectrometry, facilitating compound identification and purity assessment.

Process Chemistry Formulation Analytical Characterization

Optimal Use Cases for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid (CAS 765269-29-2) Based on Quantitative Differentiation


Development and Validation of HPLC Methods for Imatinib Impurity Profiling

The compound's elevated LogP of 1.77, 43% higher than the non-brominated analog, ensures distinct chromatographic retention and separation from the imatinib API and other process-related impurities . Its certified purity of 98% and designation as 'Imatinib Impurity 45 DiHCl' make it an ideal reference standard for quantifying this specific impurity in drug substance and drug product batches, supporting regulatory compliance with ICH Q3A/B guidelines.

Synthesis of Novel Kinase Inhibitor Libraries via Cross-Coupling Reactions

The presence of a reactive aryl bromide at the 3-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate diverse analogs . The scaffold's documented class-level kinase inhibition profile (pKi ~8.3 for PIM1 and CDC7) positions it as a promising starting point for hit-to-lead optimization in oncology drug discovery [1]. The higher boiling point (420.6 °C) and thermal stability support the use of elevated temperatures required for efficient cross-coupling.

Biophysical and Cell-Based Permeability Assays

The increased lipophilicity (LogP 1.77) relative to the des-bromo analog suggests enhanced passive membrane permeability, making this compound a suitable candidate for evaluating structure-permeability relationships in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers . The well-defined molecular weight (313.19 g/mol) and density (1.452 g/cm³) facilitate accurate preparation of DMSO stock solutions for reproducible dose-response studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.